10-(4-Bromophenyl)-10H-phenoxazine
CAS No.: 71041-21-9
Cat. No.: VC3741555
Molecular Formula: C18H12BrNO
Molecular Weight: 338.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71041-21-9 |
|---|---|
| Molecular Formula | C18H12BrNO |
| Molecular Weight | 338.2 g/mol |
| IUPAC Name | 10-(4-bromophenyl)phenoxazine |
| Standard InChI | InChI=1S/C18H12BrNO/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)20/h1-12H |
| Standard InChI Key | KHHIALZHPCMMMT-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)Br |
| Canonical SMILES | C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
10-(4-Bromophenyl)-10H-phenoxazine consists of a planar phenoxazine system—a tricyclic structure comprising two benzene rings fused with an oxygen and nitrogen-containing central ring. The bromophenyl substituent is attached to the nitrogen atom at the 10-position, introducing steric bulk and electronic modulation . The bromine atom at the para position of the phenyl group enhances electrophilic reactivity, enabling cross-coupling reactions critical for derivatization .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₂BrNO | |
| Molecular Weight | 338.2 g/mol | |
| CAS Number | 71041-21-9 | |
| Purity (Commercial) | ≥98% (HPLC) | |
| 3D Conformation | Planar phenoxazine core |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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¹H NMR (CDCl₃): Peaks at δ 7.75 (d, J = 8.4 Hz, 2H) and δ 7.26 (d, J = 8.5 Hz, 2H) correspond to the bromophenyl group. Resonances between δ 6.59–6.75 ppm and δ 5.94 (d, J = 7.8 Hz, 2H) arise from the phenoxazine protons .
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Mass Spectrometry: A molecular ion peak at m/z 338.2 aligns with the molecular weight .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a Ullmann-type coupling reaction:
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Reactants: Phenoxazine reacts with 1-bromo-4-iodobenzene in the presence of a copper(I) catalyst (e.g., CuSO₄·5H₂O) and a base (K₂CO₃) .
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Conditions: The reaction proceeds in o-dichlorobenzene at 180°C for 12–24 hours .
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Workup: After solvent removal under reduced pressure, column chromatography (hexane) yields the pure product .
Yield: ~40% after purification .
Industrial Manufacturing
Industrial processes optimize scalability and cost-efficiency:
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Catalyst Systems: Advanced copper or palladium catalysts improve reaction kinetics .
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Solvent Selection: High-boiling solvents like dimethylformamide (DMF) facilitate large-scale reactions .
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Purity Control: Recrystallization or sublimation ensures ≥98% purity for electronic applications .
Applications in Organic Electronics
OLED and PLED Materials
10-(4-Bromophenyl)-10H-phenoxazine serves as a precursor in organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs) . Key roles include:
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Host Material: Its rigid structure prevents aggregation-induced quenching, enhancing luminescence efficiency .
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Electron-Transport Layer (ETL): The electron-deficient bromophenyl group improves charge mobility .
Functionalization and Derivatization
The bromine atom enables further functionalization via:
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids to create extended π-systems .
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Nucleophilic Substitution: Replacement with amines or thiols for solubility modulation .
Analytical and Characterization Methods
High-Performance Liquid Chromatography (HPLC)
Thermal Analysis
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